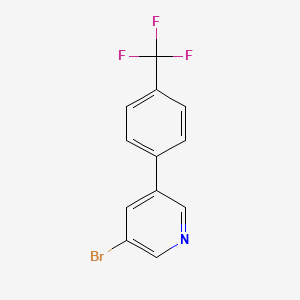

3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine

Description

Properties

IUPAC Name |

3-bromo-5-[4-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF3N/c13-11-5-9(6-17-7-11)8-1-3-10(4-2-8)12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTHQKSQZWMKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735028 | |

| Record name | 3-Bromo-5-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675590-01-9 | |

| Record name | 3-Bromo-5-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic characteristics and provides detailed protocols for their acquisition and interpretation. The methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction

3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine is a halogenated and trifluoromethyl-substituted phenylpyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and bromine atoms, including altered metabolic stability, binding affinity, and electronic characteristics. Accurate structural elucidation and purity assessment are paramount for any application, and a combination of spectroscopic techniques provides the necessary confirmation. This guide will detail the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine, both ¹H and ¹³C NMR are essential for confirming the arrangement of atoms within the molecule.

A. ¹H NMR Spectroscopy

Expected ¹H NMR Spectrum:

The ¹H NMR spectrum of 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine is predicted to show distinct signals for the protons on the pyridine and phenyl rings. The electron-withdrawing nature of the bromine, the trifluoromethyl group, and the nitrogen in the pyridine ring will influence the chemical shifts of the aromatic protons, generally shifting them downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.80 | Doublet | ~2.0 | H-2 (Pyridine) |

| ~8.45 | Triplet | ~2.0 | H-4 (Pyridine) |

| ~8.95 | Doublet | ~2.0 | H-6 (Pyridine) |

| ~7.80 | Doublet | ~8.5 | H-2', H-6' (Phenyl) |

| ~7.70 | Doublet | ~8.5 | H-3', H-5' (Phenyl) |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 or 500 MHz instrument, for optimal signal dispersion and resolution.[1]

-

Data Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the aromatic region (approximately 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to establish proton connectivity.

-

Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR Spectroscopy.

B. ¹³C NMR Spectroscopy

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the trifluoromethyl group will be evident from the quartet splitting of the CF₃ carbon and the carbon to which it is attached, due to ¹J(C-F) and ²J(C-F) coupling, respectively.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~152 | C-2 (Pyridine) |

| ~120 | C-3 (Pyridine, C-Br) |

| ~140 | C-4 (Pyridine) |

| ~135 | C-5 (Pyridine) |

| ~155 | C-6 (Pyridine) |

| ~142 | C-1' (Phenyl) |

| ~128 | C-2', C-6' (Phenyl) |

| ~126 (quartet, J ≈ 3-4 Hz) | C-3', C-5' (Phenyl) |

| ~131 (quartet, J ≈ 32 Hz) | C-4' (Phenyl, C-CF₃) |

| ~124 (quartet, J ≈ 272 Hz) | CF₃ |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A high-field NMR spectrometer is recommended.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (approximately 0-160 ppm).

-

A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Expected Mass Spectrum:

For 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z | Assignment | Notes |

| [M]⁺ and [M+2]⁺ | Molecular Ion | Two peaks of nearly equal intensity separated by 2 m/z units, characteristic of a monobrominated compound. |

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is ideal for accurate mass determination.

-

Data Acquisition:

-

Introduce the sample into the ion source (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum in positive ion mode.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion.

-

Compare the experimental isotopic pattern with the theoretical pattern for the proposed elemental formula.

-

Workflow for Mass Spectrometry Analysis:

Caption: Workflow for Mass Spectrometry.

III. Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Spectrum:

The IR spectrum of 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine is expected to show characteristic absorption bands for the aromatic rings and the C-F and C-Br bonds.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | C-H stretching (aromatic) |

| 1600-1450 | C=C and C=N stretching (aromatic rings) |

| 1350-1100 | C-F stretching (strong, characteristic of CF₃) |

| 1100-1000 | C-H in-plane bending |

| 850-750 | C-H out-of-plane bending |

| 700-500 | C-Br stretching |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Workflow for IR Spectroscopy Analysis:

Caption: Workflow for IR Spectroscopy.

IV. Conclusion

The comprehensive spectroscopic analysis of 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a self-validating system for its structural confirmation and purity assessment. The predicted data, based on established principles of spectroscopy and comparison with analogous structures, offers a reliable reference for researchers working with this compound. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is fundamental for advancing research and development in medicinal chemistry and materials science.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

The Trifluoromethylpyridine Core: A Technical Guide to its Discovery, Synthesis, and Evolution

Introduction: The Dawn of a Privileged Scaffold

The introduction of the trifluoromethyl (CF₃) group into organic molecules has been a transformative event in the fields of medicinal chemistry and agrochemical science.[1][2] This small, yet powerful, functional group can dramatically alter the physicochemical properties of a parent molecule, enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] Among the various scaffolds that have been adorned with the CF₃ group, the pyridine ring holds a place of particular significance. The resulting trifluoromethylpyridine (TFMP) derivatives have emerged as a "privileged scaffold," forming the core of numerous blockbuster products.[3] This guide provides an in-depth technical exploration of the discovery and history of these vital compounds, charting a course from the harsh, classical syntheses of the mid-20th century to the sophisticated and selective methods employed today.

Chapter 1: Foundational Discoveries - From Benzene to Pyridine

The story of trifluoromethylated aromatics begins not with pyridine, but with its carbocyclic cousin, benzene. In 1898, the Belgian chemist Frédéric Jean Edmond Swarts reported the first synthesis of an aromatic compound bearing a trifluoromethyl group.[5][6] By treating benzotrichloride with antimony trifluoride (SbF₃), he successfully replaced the three chlorine atoms with fluorine, yielding benzotrifluoride. This halogen exchange, now famously known as the Swarts reaction , laid the fundamental chemical groundwork for decades to come.

It would take nearly half a century for this chemistry to be translated to the pyridine ring. In a landmark 1947 publication in Industrial & Engineering Chemistry, a team of researchers first reported the synthesis of trifluoromethylpyridine.[5][6] Following the conceptual path laid by Swarts, they employed a two-step process starting from picoline (methylpyridine):

-

Exhaustive Chlorination: The methyl group of picoline was first converted to a trichloromethyl group (–CCl₃) through radical chlorination.

-

Halogen Exchange (HALEX): The resulting trichloromethylpyridine was then subjected to a fluoride source, typically anhydrous hydrogen fluoride (HF) or a metal fluoride, to exchange the chlorine atoms for fluorine, thus forming the trifluoromethyl group.

This pioneering work unlocked the door to a new class of heterocyclic compounds. The initial methods were arduous, often requiring high temperatures and pressures, and resulted in modest yields and mixtures of products. However, the unique properties of the resulting TFMPs were immediately recognized, setting the stage for their eventual dominance in applied chemistry.

Chapter 2: The Industrial Workhorse - Halogen Exchange (HALEX) Reactions

For large-scale industrial production, the classical HALEX method remains the most economically viable and widely practiced approach for synthesizing key trifluoromethylpyridine intermediates. This process has been refined over decades and is typically carried out in either the liquid or vapor phase.

Liquid-Phase Fluorination

Liquid-phase fluorination offers the advantage of lower reaction temperatures compared to its vapor-phase counterpart, which can minimize byproduct formation and energy costs. The process generally involves reacting a (trichloromethyl)pyridine with anhydrous hydrogen fluoride (HF) under pressure in the presence of a Lewis acid catalyst.

-

Anhydrous HF: Serves as both the fluorine source and a polar solvent. A molar excess is used to drive the equilibrium towards the fully fluorinated product.

-

Superatmospheric Pressure: Necessary to maintain HF in the liquid phase at the required reaction temperatures (typically 150-250°C) and to enhance reaction rates.

-

Catalyst: A metal halide catalyst, such as iron(III) chloride (FeCl₃), iron(III) fluoride (FeF₃), or antimony pentachloride (SbCl₅), is crucial. The catalyst facilitates the halogen exchange by coordinating to the chlorine atoms of the -CCl₃ group, making the carbon atom more susceptible to nucleophilic attack by fluoride ions from HF.

Experimental Protocol: Liquid-Phase Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

This protocol is a representative example of an industrial liquid-phase HALEX reaction.

Materials:

-

2,3-dichloro-5-(trichloromethyl)pyridine

-

Anhydrous Hydrogen Fluoride (HF)

-

Iron(III) chloride (FeCl₃) or a similar Lewis acid catalyst

-

High-pressure autoclave reactor (e.g., Hastelloy)

Procedure:

-

Reactor Charging: The high-pressure autoclave is charged with 2,3-dichloro-5-(trichloromethyl)pyridine and the metal halide catalyst (e.g., 1-10 mol%).

-

Sealing and Inerting: The reactor is securely sealed and purged with an inert gas, such as nitrogen, to remove air and moisture.

-

HF Addition: Anhydrous HF (at least 3 molar equivalents) is carefully transferred into the sealed reactor. Caution: HF is extremely corrosive and toxic.

-

Reaction Execution: The reaction mixture is heated to a temperature in the range of 170-180°C. The reactor pressure is maintained in the range of 5-1200 psig. The reaction is typically run for 1 to 100 hours, with progress monitored by sampling and GC analysis.

-

Work-up and Isolation: Upon completion, the reactor is cooled, and the excess HF is carefully vented through a basic scrubber. The crude reaction mixture is then neutralized, and the desired 2,3-dichloro-5-(trifluoromethyl)pyridine is isolated and purified using standard techniques such as distillation.

Vapor-Phase Fluorination

For the production of certain high-volume TFMP intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) , a key building block for the herbicide Fluazifop-butyl, simultaneous vapor-phase chlorination and fluorination is often the method of choice.[5]

-

High Temperatures (>300°C): Required to maintain the reactants (picoline, chlorine, HF) in the gas phase and to provide the activation energy for the reaction on the catalyst surface.

-

Fluidized-Bed Reactor: This type of reactor is often used to ensure excellent heat transfer and temperature control for the highly exothermic chlorination and fluorination reactions, preventing the formation of hot spots that can lead to catalyst deactivation and unwanted byproducts.

-

Solid Catalyst: A transition metal-based catalyst, often on a solid support (e.g., chromium oxide on alumina), facilitates both the chlorination of the methyl group and the subsequent halogen exchange.

This one-step process is highly efficient for generating specific chlorinated TFMPs. The degree of chlorination on the pyridine ring can be controlled by adjusting the reaction temperature and the molar ratio of chlorine gas.[5] Unwanted byproducts can often be recycled back into the reactor, improving the overall process economy.[5]

Workflow Diagram: Industrial Synthesis of 2,5-CTF

Caption: Industrial workflow for 2,5-CTF synthesis.

Chapter 3: The Rise of Modern Methods - Precision and Finesse

While HALEX reactions are powerful for producing simple, bulk TFMPs, their harsh conditions (high temperatures, strong acids, pressure) are incompatible with more complex molecules bearing sensitive functional groups. This limitation drove the development of milder and more selective methods for introducing the CF₃ group, particularly for late-stage functionalization in drug discovery.

Building from Fragments: Cyclocondensation Reactions

An alternative to trifluoromethylating a pre-existing pyridine ring is to construct the ring from smaller, fluorine-containing building blocks.[5] This approach offers excellent control over the final substitution pattern.

Common trifluoromethyl-containing building blocks include:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

-

Trifluoroacetic anhydride

These synthons can undergo cyclocondensation reactions with various partners (e.g., enamines, aldehydes) to assemble the trifluoromethylpyridine core. For example, the herbicides dithiopyr and thiazopyr are synthesized via a key cyclocondensation step involving ethyl 4,4,4-trifluoro-3-oxobutanoate.[5]

Diagram: Cyclocondensation Approach

Caption: Conceptual workflow for cyclocondensation.

Direct C-H Trifluoromethylation: The Modern Era

The "holy grail" of trifluoromethylation is the direct replacement of a C-H bond on a pyridine ring with a CF₃ group. This avoids the need for pre-functionalized starting materials and is ideal for modifying complex molecules in the final steps of a synthesis. This field has exploded in the 21st century, largely driven by the development of novel trifluoromethylating reagents and catalytic systems.

These methods can be broadly categorized by the nature of the trifluoromethylating species:

-

Radical Trifluoromethylation: These reactions often use a CF₃ source that can generate a trifluoromethyl radical (•CF₃). Reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) are classic examples.[7] While powerful, controlling regioselectivity can be a challenge as the radical can attack multiple positions on the electron-deficient pyridine ring.

-

Electrophilic Trifluoromethylation: This approach uses reagents that deliver an "electrophilic" trifluoromethyl group (CF₃⁺ synthon). Hypervalent iodine compounds, such as the Togni reagents , are the most prominent in this class.[8][9] They are shelf-stable, easy to handle, and can trifluoromethylate a wide range of nucleophiles, including electron-rich heterocycles.

-

Nucleophilic Trifluoromethylation: Reagents that deliver a "nucleophilic" trifluoromethyl anion (CF₃⁻), such as the Ruppert-Prakash reagent (TMSCF₃) , are also widely used.[10] For electron-deficient rings like pyridine, direct nucleophilic attack is difficult. Therefore, modern strategies often involve temporarily activating the pyridine ring to make it more susceptible to nucleophilic attack. For instance, activation via N-oxide formation or hydrosilylation can enable regioselective trifluoromethylation at the C2 or C4 positions.

The choice of method depends critically on the electronic properties of the pyridine substrate and the desired position of the CF₃ group. The development of photoredox catalysis has further revolutionized these transformations, allowing many radical and ionic trifluoromethylations to proceed under exceptionally mild conditions using visible light.[10]

Chapter 4: Comparative Analysis of Synthetic Methodologies

The evolution of synthetic methods for trifluoromethylpyridines reflects a continuous drive for greater efficiency, safety, selectivity, and applicability.

| Methodology | Typical Reagents | Conditions | Advantages | Disadvantages |

| Classical HALEX | Picoline, Cl₂, HF, SbF₃, Metal Halide Catalysts | High Temp (>300°C) or High Pressure (5-1200 psig) | Economical for bulk scale, Utilizes simple starting materials | Harsh conditions, Low functional group tolerance, Often poor regioselectivity |

| Cyclocondensation | CF₃-ketones, CF₃-esters, Amines, Aldehydes | Varies, often moderate | Excellent regiocontrol, Access to complex substitution patterns | Requires specific building blocks, Multi-step sequences |

| Direct C-H Trifluoromethylation | Togni Reagents, Langlois' Reagent, TMSCF₃, Photoredox Catalysts | Often mild, room temp, visible light | High functional group tolerance, Ideal for late-stage functionalization, High regioselectivity possible | Reagent cost can be high, Substrate-dependent reactivity |

Conclusion and Future Outlook

From the foundational halogen exchange reactions of the 1940s to the elegant, light-mediated C-H functionalizations of today, the synthesis of trifluoromethylpyridine derivatives has undergone a remarkable evolution. The initial, brute-force methods enabled the industrial-scale production that established TFMPs as critical components in agrochemicals, with compounds like Fluazifop-butyl paving the way.[6] The subsequent development of more sophisticated strategies, including cyclocondensations and direct trifluoromethylations, has armed medicinal chemists and drug development professionals with the tools to precisely install the CF₃ group onto complex molecular architectures.

Looking ahead, the field will continue to push the boundaries of efficiency and selectivity. The development of new, more economical trifluoromethylating reagents and the application of biocatalysis and flow chemistry are promising frontiers. As our understanding of the intricate role the trifluoromethyl group plays in molecular recognition deepens, the demand for novel and diverse trifluoromethylpyridine derivatives will only intensify, ensuring this privileged scaffold remains at the heart of chemical innovation for years to come.

References

-

Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link]

-

Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

Bhowmick, A. C. (2020). Recent Development of Trifluoromethyl Reagents: A Review. Oriental Journal of Chemistry, 36(6). [Link]

-

Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 114(15), 7423-7486. [Link]

- Dow Chemical Company. (1987). Preparation of (trifluoromethyl)pyridines. U.S.

-

Wang, B., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(36), 11185-11202. [Link]

-

Zhejiang Lantian Environmental Protection Hi-Tech Co., Ltd. (2019). Method for preparation of 2-chloro-5-trifluoromethylpyridine. WIPO Patent No. WO/2019/134477. [Link]

-

Studer, A., et al. (2021). Radical trifluoromethylation. Chemical Society Reviews, 50(10), 6149-6163. [Link]

-

Gakh, A. A. (2013). Trifluoromethylated Heterocycles. In Topics in Heterocyclic Chemistry. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Princeton University. [Link]

-

Wang, B., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications. [Link]

-

Barata-Vallejo, S., & Postigo, A. (2021). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]

-

Gakh, A. A., & Kirk, K. L. (Eds.). (2009). Fluorinated heterocycles. American Chemical Society. [Link]

Sources

- 1. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chigroup.site [chigroup.site]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

A Senior Application Scientist's Guide to the Safe Handling of Halogenated Pyridine Compounds

Foreword: The Double-Edged Sword of Halogenated Pyridines in Drug Discovery

Halogenated pyridines are indispensable building blocks in modern medicinal chemistry. Their unique electronic properties, conferred by the presence of one or more halogen atoms on the pyridine ring, are instrumental in modulating a molecule's pharmacokinetic and pharmacodynamic profiles. The strategic incorporation of fluorine, for instance, can enhance metabolic stability and binding affinity, while chloro- and bromo-pyridines serve as versatile handles for complex molecular construction via cross-coupling reactions.[1]

However, this chemical utility comes with a significant responsibility. The very features that make these compounds reactive and useful also render them hazardous. From inherent flammability and toxicity of the parent pyridine scaffold to the increased reactivity and specific organ toxicities introduced by halogenation, these compounds demand a rigorous and informed approach to safety.[2][3]

This guide is designed for the hands-on researcher, scientist, and drug development professional. It moves beyond generic safety data sheet (SDS) recommendations to provide a deeper, mechanistic understanding of the hazards involved and a framework for establishing self-validating safety protocols. From field experience, the most effective safety cultures are not built on rules alone, but on a clear comprehension of why those rules exist.

Hazard Profile: Understanding the Influence of the Halogen

The safety profile of a halogenated pyridine is a composite of the hazards of the pyridine ring itself and the specific contributions of the attached halogen(s).

The Pyridine Core: Baseline Hazards

The parent compound, pyridine, is a highly flammable liquid and vapor with a low flash point.[3][4][5] It is harmful if swallowed, inhaled, or absorbed through the skin.[2] Key hazards include:

-

Neurotoxicity: Symptoms of overexposure can range from headache, dizziness, and nausea to more severe central nervous system (CNS) effects like confusion, convulsions, and stupor.[2][5][6]

-

Organ Damage: Pyridine is a known hepatotoxin and nephrotoxin, with prolonged exposure potentially leading to significant liver and kidney damage.[2][5]

-

Irritation: It is a severe irritant to the skin, eyes, and respiratory tract.[2][5][7]

The Halogen's Impact: A Spectrum of Reactivity and Toxicity

Introducing a halogen atom fundamentally alters the pyridine ring's electronic properties, which in turn influences its reactivity and toxicological profile.

-

Fluoropyridines: The high electronegativity of fluorine makes fluoropyridines, particularly 2- and 4-fluoropyridines, highly activated for nucleophilic aromatic substitution (SNAr) reactions.[8][9] This heightened reactivity is a double-edged sword. While synthetically useful, it means these compounds can react more readily with biological nucleophiles, potentially leading to unforeseen toxicities. For example, the reaction of 2-fluoropyridine with a common nucleophile is over 300 times faster than that of 2-chloropyridine.[8][9] Perfluorinated pyridines are especially reactive.[10][11]

-

Chloropyridines: These are perhaps the most common halogenated pyridines. They are acutely toxic and can be fatal if inhaled or in contact with skin.[7][12][13] 2-Chloropyridine, for example, is known to cause severe skin and eye damage and may cause liver damage through prolonged exposure.[7][12][13] The acute oral LD50 in mice for o-chloropyridine is 100 mg/kg, indicating significant toxicity.[14]

-

Bromo- and Iodopyridines: While generally less reactive in SNAr than their fluoro- and chloro- counterparts, they are potent reagents in cross-coupling chemistry. Their hazards are comparable to chloropyridines, and they should be handled with the same degree of caution. Their higher molecular weights mean that, on a mass basis, they have a lower vapor pressure, but this should not lead to complacency.

The position of the halogen also matters. Halogens at the 2- and 4-positions have a more profound impact on activating the ring for nucleophilic attack compared to a halogen at the 3-position. This is a critical consideration when assessing the potential reactivity of a novel compound.

A Framework for Safety: The Hierarchy of Controls

The most robust safety protocols are built on the "Hierarchy of Controls," a system that prioritizes risk-reduction strategies from most to least effective. Relying solely on Personal Protective Equipment (PPE) is a failure of this principle.

-

Elimination/Substitution: The most effective control is to remove the hazard entirely or substitute it with a less hazardous alternative. Can a non-halogenated analogue or a less toxic solvent be used? While not always possible in discovery chemistry, this question should always be the starting point of your risk assessment.

-

Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. For halogenated pyridines, this is non-negotiable.

-

Chemical Fume Hood: All manipulations of these compounds—weighing, dissolution, reaction setup, and workup—must be performed inside a properly functioning and certified chemical fume hood.[15][16] This is critical to prevent inhalation of toxic and flammable vapors.[3]

-

Glove Box: For highly reactive, toxic, or air/moisture-sensitive compounds, a glove box provides an additional, essential layer of containment.

-

-

Administrative Controls: These are the procedures and policies that dictate how work is done.

-

Standard Operating Procedures (SOPs): Detailed, compound-class-specific SOPs for handling, storage, and waste disposal are mandatory.

-

Designated Areas: Clearly mark areas where halogenated pyridines are stored and used.

-

Training: All personnel must be trained on the specific hazards of these compounds and the emergency procedures before they begin work.

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense, to be used in conjunction with the controls above. Improper PPE selection can provide a false sense of security.

-

Eye Protection: Chemical splash goggles are mandatory.[2][3][16] A face shield should be worn over the goggles when there is a significant splash risk.[2]

-

Lab Coat: A flame-resistant lab coat, fully buttoned, is required.

-

Gloves: This is a critical and often misunderstood choice. Nitrile gloves are not recommended for pyridine and many of its derivatives. [15] They offer poor resistance. Butyl rubber or Polyvinyl Alcohol (PVA) gloves are superior choices.[15] Always consult a glove manufacturer's compatibility chart for the specific compound and any solvents being used.

-

Field-Proven Protocols and Workflows

The following protocols represent a baseline for the safe handling of halogenated pyridine compounds. They should be adapted to the specific hazards of the molecule and the scale of the experiment.

Risk Assessment and Preparation Workflow

A self-validating safety protocol begins long before a bottle is opened. The following workflow ensures that risks are systematically identified and controlled.

Protocol: Weighing and Preparing a Solution

-

Preparation: Don all required PPE (butyl rubber gloves, goggles, lab coat). Ensure the chemical fume hood sash is at the proper working height and the airflow is verified.

-

Staging: Place all necessary equipment (balance, weigh paper, spatula, beaker, solvent) inside the fume hood before retrieving the chemical container.

-

Dispensing: Open the chemical container inside the hood. Use a spatula to carefully weigh the desired amount of the solid onto weigh paper or directly into a tared vessel. For liquids, use a syringe or pipette. Keep the container opening away from your breathing zone.

-

Closure: Securely close the primary chemical container immediately after dispensing.

-

Dissolution: Add the solvent to the vessel containing the weighed compound. Do this slowly to avoid splashing.

-

Cleanup: Dispose of the used weigh paper in a designated solid waste container inside the fume hood. Wipe the spatula and any affected surfaces with a solvent-dampened cloth, and dispose of it as hazardous waste.

-

Transport: If the prepared solution needs to be moved, ensure the container is securely capped and placed in secondary containment (e.g., a beaker or bottle carrier).

Emergency Procedures: Spill Response

The immediate response to a spill is critical for mitigating exposure and environmental contamination.[17]

-

Small Spill (manageable by lab personnel):

-

Alert: Immediately alert personnel in the vicinity.

-

Isolate: If the material is flammable, turn off all nearby ignition sources.[4]

-

Contain: Use an inert absorbent material like sand or vermiculite to contain the spill.[3] Do not use combustible materials like paper towels on oxidizing compounds.

-

Clean: Wearing appropriate PPE, carefully collect the absorbent material into a sealed, labeled hazardous waste container.[3]

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

-

-

Large Spill (requires external assistance):

-

Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

-

Alert: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., Environmental Health & Safety).[15]

-

Isolate: Prevent personnel from entering the contaminated area.

-

Report: Provide emergency responders with the name of the chemical, the quantity spilled, and a copy of the SDS.

-

Waste Management: A Critical Final Step

Improper waste disposal can have serious safety and environmental consequences. Halogenated organic compounds require specific disposal streams.

-

Segregation is Key: Never mix halogenated waste with non-halogenated organic waste.[18][19] The reason is both regulatory and financial; halogenated waste must be incinerated at high temperatures in specialized facilities, making its disposal significantly more expensive.[18] Mixing contaminates the entire volume, increasing costs and environmental burden.[19]

-

Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical names of all components, and their approximate concentrations.[20]

-

Storage: Waste containers must be kept tightly closed except when adding waste and stored in a designated, well-ventilated satellite accumulation area with secondary containment.[20]

Quantitative Hazard Data

To provide a clearer perspective, the table below summarizes key hazard data for the parent pyridine molecule and a common halogenated derivative, 2-chloropyridine. Note the increased toxicity of the chlorinated version.

| Property | Pyridine | 2-Chloropyridine | Source(s) |

| CAS Number | 110-86-1 | 109-09-1 | [4][12] |

| Primary Hazards | Flammable, Neurotoxin, Hepatotoxin, Irritant | Fatal if inhaled/skin contact, Organ damage, Severe eye/skin irritant | [2][5][12][13] |

| OSHA PEL (8-hr TWA) | 5 ppm | Not Established | [21] |

| ACGIH TLV (8-hr TWA) | 1 ppm | Not Established | [15][22] |

| Oral LD50 (Rat) | 891 mg/kg | Harmful if swallowed (data varies) | [12][15] |

| Dermal LD50 (Rabbit) | 1121 mg/kg | Fatal in contact with skin (data varies) | [7][15] |

| Flash Point | 20°C (68°F) | 69°C (156°F) | [5][7][21] |

Note: TWA = Time-Weighted Average; PEL = Permissible Exposure Limit; TLV = Threshold Limit Value. Always consult the specific Safety Data Sheet (SDS) for the most accurate and up-to-date information.

References

-

Pyridine: incident management - GOV.UK. [Link]

-

HAZARD SUMMARY - Pyridine - NJ.gov. [Link]

-

12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. [Link]

-

Standard Operating Procedure - Pyridine - Washington State University. [Link]

-

Pyridine - Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. [Link]

-

PYRIDINE | Occupational Safety and Health Administration - OSHA. [Link]

-

Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. [Link]

-

NIOSH Pocket Guide to Chemical Hazards - Pyridine - CDC. [Link]

-

HAZARDOUS WASTE SEGREGATION - Bucknell University. [Link]

-

Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) - Introduction - NCBI. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - Journal of the American Chemical Society. [Link]

-

Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3 - National Toxicology Program. [Link]

-

Guidelines for Solvent Waste Recycling and Disposal - Temarry Recycling. [Link]

-

What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - US Ecology. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. [Link]

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - MDPI. [Link]

-

(PDF) Halogenated Aromatic Compounds - ResearchGate. [Link]

-

Halogenated Solvents in Laboratories - Temple University. [Link]

-

(PDF) Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - ResearchGate. [Link]

-

NIOSH Pocket Guide to Chemical Hazards - Introduction - CDC. [Link]

-

The Role of Fluorinated Pyridines in Drug Development - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. [Link]

-

Chemical Spill Procedures - Princeton EHS. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nj.gov [nj.gov]

- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. fishersci.com [fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 16. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 17. Styrene, Phenol & Pyridine Spill Response Guide [lonestarhazmat.com]

- 18. bucknell.edu [bucknell.edu]

- 19. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 20. campusoperations.temple.edu [campusoperations.temple.edu]

- 21. PYRIDINE | Occupational Safety and Health Administration [osha.gov]

- 22. kishida.co.jp [kishida.co.jp]

Solubility profile of 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine in organic solvents

An In-depth Technical Guide to Determining the Solubility Profile of 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive framework for determining the solubility profile of 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and offer insights into data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and scientifically sound understanding of the solubility characteristics of this and similar novel chemical entities.

Introduction to 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine and the Imperative of Solubility Profiling

3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine is a substituted pyridine derivative. Its structural features, including the bromine atom, the trifluoromethyl group, and the aromatic rings, contribute to its specific physicochemical properties, which are of interest in the synthesis of various chemical compounds. For instance, it has been noted as a key intermediate in the synthesis of selective metabotropic glutamate receptor 5 (mGlu5) antagonists, which are of interest in the treatment of central nervous system disorders.

The journey of a novel compound from discovery to a viable drug product is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. A comprehensive solubility profile in various organic solvents is indispensable for several stages of drug development:

-

Process Chemistry: Guiding the selection of appropriate solvents for synthesis, purification, and crystallization, which directly impacts yield and purity.

-

Formulation Development: Enabling the creation of stable and effective dosage forms, from oral solids to parenteral solutions.

-

Preclinical Studies: Facilitating the preparation of dosing solutions for in vitro and in vivo assays.

This guide will provide the necessary protocols and theoretical background to empower researchers to meticulously characterize the solubility of 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine.

Theoretical Foundations of Solubility

The solubility of a crystalline solid in a liquid solvent is governed by a complex interplay of intermolecular forces. The process can be conceptualized as a three-step thermodynamic process:

-

Lattice Energy Overcome: The energy required to break apart the solute-solute interactions in the crystal lattice.

-

Cavity Formation: The energy needed to create a space in the solvent for the solute molecule.

-

Solvation: The energy released when the solute molecule forms solute-solvent interactions.

A simplified representation of this process is illustrated in the diagram below.

Caption: Thermodynamic cycle of dissolution.

The principle of "like dissolves like" is a useful heuristic. Solvents that can form similar intermolecular interactions with the solute as the solute forms with itself will generally be better solvents. Key factors influencing solubility include:

-

Solvent Polarity: The polarity of the solvent plays a crucial role in its ability to solvate the solute. A diverse panel of solvents with varying polarities should be assessed.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, though exceptions exist.

-

pH (for ionizable compounds): While 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine is not strongly ionizable, the pyridine nitrogen can be protonated under acidic conditions, which would significantly impact its solubility in aqueous and protic organic solvents.

Experimental Determination of a Solubility Profile

A systematic approach is required to generate a reliable solubility profile. The following sections outline a validated workflow.

Materials and Equipment

-

3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine (analytical standard)

-

A panel of organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

Solvent Selection

A diverse set of solvents should be chosen to cover a range of polarities and functionalities. A recommended starting panel is presented in the table below.

| Solvent Class | Solvent | Polarity Index | Primary Interactions |

| Nonpolar | Heptane | 0.1 | van der Waals |

| Toluene | 2.4 | π-π stacking, van der Waals | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Dipole-dipole |

| Acetone | 5.1 | Dipole-dipole | |

| Acetonitrile (ACN) | 5.8 | Dipole-dipole | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Dipole-dipole, H-bond acceptor | |

| Polar Protic | Isopropanol (IPA) | 3.9 | H-bonding, dipole-dipole |

| Ethanol | 4.3 | H-bonding, dipole-dipole | |

| Methanol | 5.1 | H-bonding, dipole-dipole |

Experimental Workflow: The Shake-Flask Method

The equilibrium shake-flask method is considered the gold standard for solubility determination due to its accuracy and reliability.

Caption: Shake-flask solubility determination workflow.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to a controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulate matter, filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method.

-

Analysis: Quantify the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

Analytical Quantification: HPLC-UV Method

A reverse-phase HPLC method is generally suitable for the analysis of 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine.

Example HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: At an appropriate wavelength (determined by UV scan, likely around 254 nm)

Calibration:

A calibration curve must be prepared using standards of known concentrations of 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine. The curve should cover the expected concentration range of the diluted samples and demonstrate good linearity (R² > 0.99).

Data Analysis and Presentation

The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor.

Calculation:

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

The results should be compiled into a clear and concise table, as shown below.

Table 1: Hypothetical Solubility Profile of 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Heptane | < 1 | < 0.003 | Sparingly Soluble |

| Toluene | ~15 | ~0.047 | Soluble |

| Dichloromethane | > 100 | > 0.314 | Freely Soluble |

| Acetone | > 100 | > 0.314 | Freely Soluble |

| Acetonitrile | ~50 | ~0.157 | Soluble |

| DMSO | > 100 | > 0.314 | Freely Soluble |

| Isopropanol | ~20 | ~0.063 | Soluble |

| Ethanol | ~30 | ~0.094 | Soluble |

| Methanol | ~40 | ~0.126 | Soluble |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental determination is required.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of 3-Bromo-5-(4-(trifluoromethyl)phenyl)pyridine in organic solvents. By following the detailed protocols for experimental design, execution, and analysis, researchers can generate high-quality, reliable data. This information is fundamental for guiding subsequent stages of drug development, from process chemistry to formulation.

Further studies could investigate the effect of temperature on solubility to determine the thermodynamic parameters of dissolution. Additionally, for ionizable compounds, determining the pH-solubility profile is a critical next step. The methodologies presented here provide a solid foundation for these and other advanced characterization studies.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Bromopyridines

Introduction: The Strategic Importance of Bromopyridines in Modern Chemistry

The pyridine motif is a cornerstone in pharmaceutical and materials science, owing to its unique electronic properties and its ability to engage in hydrogen bonding. Consequently, the efficient synthesis of functionalized pyridines is of paramount importance. Bromopyridines serve as versatile and readily available building blocks for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern synthetic organic chemistry, enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency.[1]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving bromopyridines, offering not only detailed experimental protocols but also the underlying mechanistic principles and practical insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Challenge of Pyridine-Based Substrates

While invaluable, the use of bromopyridines in cross-coupling reactions is not without its challenges. The electron-deficient nature of the pyridine ring can influence the rates of key elementary steps in the catalytic cycle, namely oxidative addition and reductive elimination. Furthermore, the Lewis basic nitrogen atom of the pyridine can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle species.[2] Overcoming these hurdles necessitates a careful selection of catalysts, ligands, bases, and reaction conditions, a topic that will be a central focus of this guide.

The Suzuki-Miyaura Coupling: A Workhorse for Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for the synthesis of biaryl compounds, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of each reaction component is critical for ensuring a facile progression through the cycle.

-

Oxidative Addition: The cycle commences with the oxidative addition of the bromopyridine to a Pd(0) species, forming a Pd(II) complex. The electron-deficient nature of the bromopyridine can render this step more facile compared to electron-rich aryl bromides.

-

Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium center. The presence of a base is crucial here, as it activates the organoboron species by forming a more nucleophilic "ate" complex.

-

Reductive Elimination: The final step is the reductive elimination of the two organic partners from the Pd(II) complex, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.

Comparative Analysis of Catalyst Systems for Suzuki-Miyaura Coupling of 3-Bromopyridine

The choice of ligand is paramount for achieving high efficiency in the Suzuki coupling of bromopyridines. Below is a comparison of common catalyst systems.

| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |

| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |

| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |

| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |

Note: This data is a representative compilation and may not reflect a direct head-to-head comparison under identical conditions. TON is calculated as (moles of product / moles of catalyst).

Analysis of Catalyst Performance:

-

Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic catalyst, but for challenging substrates like bromopyridines, more electron-rich and bulky phosphine ligands such as SPhos are often necessary to promote the oxidative addition and reductive elimination steps.[4]

-

N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings.[4] Their strong σ-donating ability enhances the electron density at the palladium center, facilitating oxidative addition and stabilizing the catalytic species, often leading to higher turnover numbers.[4]

Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid

Materials:

-

3-Bromopyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous

-

Deionized water, degassed

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%).

-

Reagent Addition: Add anhydrous potassium phosphate (2.0 mmol) to the flask.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed deionized water (0.5 mL) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

The Heck-Mizoroki Reaction: Forging C(sp²)-C(sp²) Bonds with Alkenes

The Heck-Mizoroki reaction is a powerful tool for the arylation of alkenes, providing a direct route to substituted olefins.[5]

Mechanistic Insights

The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[6][7]

Protocol: Heck Coupling of 2-Bromopyridine with n-Butyl Acrylate

Materials:

-

2-Bromopyridine

-

n-Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Reaction Setup: In a sealed tube, combine 2-bromopyridine (1.0 mmol), n-butyl acrylate (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

-

Solvent and Base Addition: Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) to the tube.

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 120 °C for 12 hours.

-

Workup: Cool the reaction to room temperature and dilute with diethyl ether (20 mL). Wash the organic layer with water (3 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel.

The Sonogashira Coupling: A Gateway to Alkynylpyridines

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a bromopyridine and a terminal alkyne, a transformation of great utility in the synthesis of pharmaceuticals and functional materials.[8][9] This reaction is typically cocatalyzed by palladium and copper salts.[8]

Mechanistic Overview

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates the reactive copper(I) acetylide.[8]

Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene

Materials:

-

2-Amino-3-bromopyridine

-

Phenylacetylene

-

Palladium(II) trifluoroacetate (Pd(CF₃COO)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Catalyst Preparation: In a Schlenk flask under a nitrogen atmosphere, stir a mixture of Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%), PPh₃ (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%) in anhydrous DMF (2 mL) for 30 minutes.[10]

-

Reagent Addition: To the catalyst mixture, add 2-amino-3-bromopyridine (0.5 mmol) and phenylacetylene (0.6 mmol).[10]

-

Reaction Conditions: Heat the reaction mixture at 100 °C for 3 hours.[10]

-

Workup: After cooling, pour the reaction mixture into a saturated aqueous solution of sodium chloride (10 mL) and extract with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of aryl amines from aryl halides. This reaction has found widespread application in drug discovery due to the prevalence of the arylamine motif in bioactive molecules.

Mechanistic Considerations

Similar to other palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination proceeds via oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a strong, non-nucleophilic base is critical for the deprotonation step.

Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with Piperidine

Materials:

-

2-Bromopyridine

-

Piperidine

-

(SIPr)Pd(methallyl)Cl catalyst

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine 2-bromopyridine (1.0 mmol), piperidine (1.2 mmol), (SIPr)Pd(methallyl)Cl (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.

-

Reaction Conditions: Heat the reaction mixture to 100 °C for the time indicated by reaction monitoring (typically 1-4 hours).

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

Palladium-catalyzed cross-coupling reactions of bromopyridines are indispensable tools in modern organic synthesis. A thorough understanding of the underlying mechanisms and the careful selection of reaction parameters are key to successfully navigating the challenges associated with these substrates. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of pyridine-containing molecules, ultimately accelerating innovation in drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Total Organic Chemistry. (2021, March 20). The Heck (Mizoroki-Heck) Reaction | Scope, Mechanism, and Synthesis Example [Video]. YouTube. [Link]

-

LibreTexts Chemistry. (2023, June 30). Heck Reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

-

Diva-Portal.org. (2015, March 13). Palladium(II)-Catalyzed Heck Reactions. Retrieved from [Link]

-

YouTube. (2022, June 22). The Heck Reaction: Reaction mechanism and tutorial. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

ResearchGate. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

-

ACS Publications. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

-

University of California, Irvine. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

-

MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

-

RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

-

ACS Publications. (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Retrieved from [Link]

-

RSC Publishing. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

-

ACS Publications. (n.d.). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. Retrieved from [Link]

-

PubMed. (2021, May 10). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

- 1. wwjmrd.com [wwjmrd.com]

- 2. Heck Reaction [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Pyridine Intermediates

Abstract: The pyridine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly within the class of kinase inhibitors.[1][2] Its unique electronic properties and ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site make it an ideal anchor for designing potent and selective inhibitors.[3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the key synthetic strategies and detailed protocols for constructing advanced kinase inhibitors from pyridine-based intermediates. We will explore the causality behind strategic synthetic choices, provide validated, step-by-step protocols for cornerstone reactions, and present data in a clear, accessible format.

The Strategic Importance of the Pyridine Scaffold in Kinase Inhibition

Kinases are a class of enzymes that regulate a vast number of cellular processes, including growth, proliferation, and survival.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][5] A significant portion of small-molecule kinase inhibitors approved for clinical use are designed to compete with ATP for binding within the enzyme's catalytic domain.[1]

The pyridine moiety is a recurring feature in these inhibitors for several key reasons:

-

Hinge-Binding Mimicry: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, effectively mimicking the adenine portion of ATP. This allows the molecule to anchor itself in the hinge region of the kinase, a critical interaction for potent inhibition.[3]

-

Structural Versatility: The pyridine ring can be readily functionalized at multiple positions, allowing for the precise installation of various substituents. This modularity is crucial for optimizing potency, selectivity, and pharmacokinetic properties (ADME).[3]

-

Physicochemical Properties: The inclusion of a pyridine ring can improve the solubility and overall physicochemical profile of a drug candidate, which is essential for bioavailability.

The following diagram illustrates the general workflow from initial concept to the synthesis of a final candidate compound.

Cornerstone Synthetic Methodologies

The construction of pyridine-based kinase inhibitors typically relies on a set of robust and versatile chemical reactions. Palladium-catalyzed cross-coupling reactions are paramount, enabling the modular assembly of complex molecules from simple, commercially available building blocks. We will focus on the two most critical transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most powerful tool for creating carbon-carbon bonds between a pyridine ring and other aryl or heteroaryl moieties. It involves the reaction of a pyridyl halide (or triflate) with an organoboron species, such as a boronic acid or boronic ester.

Causality Behind the Choice:

-

High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, eliminating the need for extensive protecting group strategies.

-

Mild Reaction Conditions: Conditions are generally mild, preserving sensitive functional groups elsewhere in the molecule.

-

Commercial Availability of Reagents: A vast library of boronic acids and esters is commercially available, allowing for rapid diversification and structure-activity relationship (SAR) studies.

-

Stability of Reagents: The boronic acid reagents are generally stable to air and moisture, making them easy to handle in a standard laboratory setting.

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, a linkage central to the structure of many kinase inhibitors which often feature an amine or amide connecting the pyridine core to other parts of the molecule.[6][7] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base.[6][7]

Causality Behind the Choice:

-

Broad Substrate Scope: It allows for the coupling of a wide range of amines (primary, secondary, anilines, etc.) with pyridyl halides.[6]

-

Direct Bond Formation: It provides a direct and efficient route to aryl amines, often replacing harsher, classical methods like nucleophilic aromatic substitution.[6]

-

Catalyst System Development: The development of specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) has dramatically improved the efficiency and scope of this reaction, allowing it to proceed under milder conditions.[7]

Experimental Protocols

The following protocols are provided as robust starting points. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a Pyridyl Chloride

Principle: This protocol describes the palladium-catalyzed coupling of a pyridyl chloride with a generic arylboronic acid. The use of a catalyst system like Pd(dppf)Cl₂ is common for this transformation.[8]

Materials & Reagents:

-

Pyridyl Chloride Substrate (1.0 equiv)

-

Arylboronic Acid (1.2-1.5 equiv)

-

Palladium(II) bis(diphenylphosphino)ferrocene dichloride [Pd(dppf)Cl₂] (0.02-0.05 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)

-

1,4-Dioxane or a mixture of Dioxane/Water (e.g., 4:1)

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the pyridyl chloride (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 equiv).

-

Solvent Addition: Add the degassed solvent (1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically 0.1-0.5 M.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.

-

In-Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. The reaction is typically complete within 4-12 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Pyridyl Bromide

Principle: This protocol details the palladium-catalyzed C-N coupling of a pyridyl bromide with a primary or secondary amine using a modern catalyst system. The choice of ligand and base is critical for success.

Materials & Reagents:

-